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molecular formula C6H9ClO2 B1216278 Pevikon CAS No. 9003-22-9

Pevikon

Cat. No. B1216278
M. Wt: 148.59 g/mol
InChI Key: HGAZMNJKRQFZKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08986796B2

Procedure details

Deionized water (600 g), a monomer mixture composed of 438.8 g of a vinyl chloride monomer (97.5% by weight based on total charge monomer amount), 11.2 g of vinyl acetate (2.5% by weight based on total monomer charge amount), and 2.25 g of potassium persulfate were charged into a 2.5-L autoclave. The reaction mixture was stirred with a stirring blade while maintaining the rotation speed at 120 rpm, and the temperature of the reaction mixture was raised to 60° C. to start a polymerization. A 5% (by weight) aqueous solution of sodium dodecylbenzenesulfonate (180 g, 2% by weight based on total monomer charge amount) was continuously added from the start of the polymerization to 4 hr after the start of the polymerization, and the polymerization was stopped when the polymerization pressure was dropped by 0.6 MPa from a saturated vapor pressure of the vinyl chloride monomer at 60° C. Thereafter, the residual monomer was recovered to obtain a vinyl chloride-vinyl acetate emulsion.
Quantity
438.8 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step Two
Quantity
2.25 g
Type
reactant
Reaction Step Three
Quantity
180 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
600 g
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1]([Cl:3])=[CH2:2].[C:4]([O:7][CH:8]=[CH2:9])(=[O:6])[CH3:5].S(OOS([O-])(=O)=O)([O-])(=O)=O.[K+].[K+].C(OS(C1C=CC=CC=1)(=O)=O)CCCCCCCCCCC.[Na]>O>[C:4]([O:7][CH:8]=[CH2:9])(=[O:6])[CH3:5].[CH:1]([Cl:3])=[CH2:2] |f:2.3.4,5.6,8.9,^1:43|

Inputs

Step One
Name
Quantity
438.8 g
Type
reactant
Smiles
C(=C)Cl
Step Two
Name
Quantity
11.2 g
Type
reactant
Smiles
C(C)(=O)OC=C
Step Three
Name
Quantity
2.25 g
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[K+].[K+]
Step Four
Name
Quantity
180 g
Type
reactant
Smiles
C(CCCCCCCCCCC)OS(=O)(=O)C1=CC=CC=C1.[Na]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)Cl
Step Six
Name
Quantity
600 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred with a stirring blade
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were charged into a 2.5-L autoclave
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the rotation speed at 120 rpm
CUSTOM
Type
CUSTOM
Details
a polymerization
CUSTOM
Type
CUSTOM
Details
after the start of the polymerization
CUSTOM
Type
CUSTOM
Details
the polymerization pressure
CUSTOM
Type
CUSTOM
Details
Thereafter, the residual monomer was recovered

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC=C.C(=C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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